4-(2-Amino-1,3-Thiazol-4-Yl)pyrimidin-2-Amine
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Overview
Description
4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine typically involves the Buchwald–Hartwig amination reaction. This method uses palladium catalysts to facilitate the coupling of aryl halides with amines. For example, the reaction of chloropyrimidine with thiazol-2-amine in the presence of palladium(II) acetate, xantphos, and cesium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings.
Scientific Research Applications
4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A or E. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also acts as a CDK2 inhibitor and has shown potent antiproliferative activity against cancer cell lines.
4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine: This compound has similar structural features and can undergo similar chemical reactions.
Uniqueness
4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine is unique due to its specific combination of the thiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high selectivity makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
776254-67-2 |
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Molecular Formula |
C7H7N5S |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
4-(2-aminopyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N5S/c8-6-10-2-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12)(H2,8,10,11) |
InChI Key |
FHERIFNAOMUFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC(=N2)N)N |
Origin of Product |
United States |
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